molecular formula C16H18N2O4S B6663340 3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid

3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid

Cat. No.: B6663340
M. Wt: 334.4 g/mol
InChI Key: DLGRBVVEOWXHSP-UHFFFAOYSA-N
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Description

3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure combining an indole moiety with a thiolane ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group at the 5-position.

The next step involves the acylation of the indole derivative with 2-bromoacetyl chloride to form the 2-(5-methoxy-1H-indol-3-yl)acetyl intermediate. This intermediate is then reacted with thiolane-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter signaling pathways . Additionally, the thiolane ring may interact with other biomolecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid is unique due to its combination of an indole moiety with a thiolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[[2-(5-methoxy-1H-indol-3-yl)acetyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-22-11-2-3-13-12(7-11)10(8-17-13)6-14(19)18-16(15(20)21)4-5-23-9-16/h2-3,7-8,17H,4-6,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGRBVVEOWXHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(=O)NC3(CCSC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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